Methyl 6-ethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ester group (carboxylate), an amide group (benzamido), and a heterocyclic group (tetrahydrothieno[2,3-c]pyridine). These functional groups could potentially confer a variety of chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of several functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the ester group might undergo hydrolysis or transesterification, while the amide group could participate in reactions like hydrolysis or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of an ester group might make it somewhat polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis Techniques and Catalysis
One study outlines an expedient phosphine-catalyzed [4 + 2] annulation, demonstrating the synthesis of highly functionalized tetrahydropyridines. This process highlights the potential for creating complex molecules through catalyzed annulation reactions, which could be relevant for synthesizing derivatives of the compound (Zhu, Lan, & Kwon, 2003).
Antimicrobial and Anticancer Applications
Another piece of research involves the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, aimed at developing new pharmacologically active compounds. These compounds were evaluated for their potential therapeutic applications, underscoring the interest in thienopyridine derivatives for drug development (Bakhite, Al‐Sehemi, & Yamada, 2005).
Neuroleptic Agents
Research on 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides aimed at identifying potential neuroleptic agents indicates the broad interest in salicylamide derivatives for their antidopamine activity. These compounds were evaluated both in vivo and in vitro for their potential to act as dopamine antagonists, illustrating the pharmacological relevance of structurally related compounds (de Paulis et al., 1986).
Heterocyclic Chemistry
The annelation of the 2-aminopyran-4-one ring to condensed thiophenes represents another facet of research, focusing on the synthesis of new heterocyclic systems. This approach underlines the versatility of thiophene derivatives in constructing complex molecular architectures, potentially applicable to the synthesis and study of the compound of interest (Volovenko et al., 1983).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 6-ethyl-2-[(2-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S.ClH/c1-3-26-14-13-18-20(15-26)31-23(21(18)24(28)29-2)25-22(27)17-11-7-8-12-19(17)30-16-9-5-4-6-10-16;/h4-12H,3,13-15H2,1-2H3,(H,25,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWHBMBOUXDOPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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